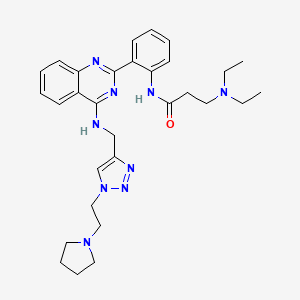

c-Myc inhibitor 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H39N9O |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

3-(diethylamino)-N-[2-[4-[[1-(2-pyrrolidin-1-ylethyl)triazol-4-yl]methylamino]quinazolin-2-yl]phenyl]propanamide |

InChI |

InChI=1S/C30H39N9O/c1-3-37(4-2)18-15-28(40)32-26-13-7-6-12-25(26)30-33-27-14-8-5-11-24(27)29(34-30)31-21-23-22-39(36-35-23)20-19-38-16-9-10-17-38/h5-8,11-14,22H,3-4,9-10,15-21H2,1-2H3,(H,32,40)(H,31,33,34) |

InChI Key |

ZOBWXMOIQOQDNM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CN(N=N4)CCN5CCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

c-Myc G-Quadruplex Stabilization: A Therapeutic Strategy for Cancer

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The c-Myc oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis, and its overexpression is implicated in a vast majority of human cancers.[1][2][3] Direct inhibition of the c-Myc protein has proven to be a formidable challenge. An alternative and promising therapeutic strategy is to target the transcription of the c-myc gene. The promoter region of the c-myc gene contains a guanine-rich sequence capable of folding into a secondary DNA structure known as a G-quadruplex (G4).[1][4][5] Formation of this G-quadruplex acts as a transcriptional repressor, hindering the binding of RNA polymerase and thereby downregulating c-Myc expression.[1][4] This guide explores the stabilization of the c-Myc G-quadruplex by small molecules as a viable therapeutic approach, detailing the underlying signaling pathways, key experimental validation protocols, and a summary of reported stabilizer compounds.

The c-Myc Signaling Pathway and the Role of G-Quadruplexes

The c-Myc protein is a transcription factor that dimerizes with its partner Max to bind to E-box sequences (5'-CACGTG-3') in the promoter regions of its target genes, thereby activating their transcription.[6] These target genes are involved in a myriad of cellular processes including cell cycle progression, metabolism, and protein synthesis.[7] The expression of c-Myc itself is tightly regulated by a complex network of signaling pathways, including the Ras-activated kinase cascades.[8][9]

A key regulatory element in the c-myc promoter is the nuclease hypersensitivity element III1 (NHE III1), a 27-base pair guanine-rich sequence located upstream of the P1 promoter, which controls 80-90% of the gene's transcriptional activity.[1] This region can form a parallel G-quadruplex structure that acts as a transcriptional silencer.[1][10] The stabilization of this G-quadruplex by small molecule ligands can effectively suppress c-Myc transcription, leading to reduced cellular proliferation and the induction of apoptosis in cancer cells.[1][4]

Figure 1: Simplified c-Myc signaling pathway and the inhibitory role of G-quadruplex stabilization.

Quantitative Data on c-Myc G-Quadruplex Stabilizers

A variety of small molecules have been investigated for their ability to stabilize the c-Myc G-quadruplex. Their efficacy is typically evaluated based on several parameters, including the change in melting temperature (ΔT_m) of the G-quadruplex upon ligand binding, the binding affinity (K_D), and the half-maximal inhibitory concentration (IC50) in cancer cell lines.

| Compound Class | Compound | ΔT_m (°C) | Binding Affinity (K_D) (µM) | IC50 (µM) | Cell Line | Reference |

| Porphyrins | TMPyP4 | 21 - 27 | - | ~1 | Various | [1][10][11] |

| Acridines | BRACO-19 | - | - | - | - | [12] |

| Quindolines | - | - | - | - | - | [1] |

| Carbazole Derivatives | Carbazole-triazole 31 | - | 0.17 | 2.1 | HCT116 | [13] |

| Berberine Derivatives | 9-N-substituted derivative 21 | 29 | - | 3.1 - 6.3 | Various | [13] |

| Pyridin-dicarboxamides | 307A | - | - | ~0.35 (IC50 in PCR stop assay) | - | [10] |

| Ruthenium Complexes | Δ-3 | - | K_b = 156.8 x 10^6 M^-1 | 25.51 | MDA-MB-231 | [14] |

| Estrone Derivatives | Est-3 | >10 | - | ~20 | HepG2 | [15] |

| Natural Products | Telomestatin | ~24 | - | - | - | [11] |

Note: This table is a summary of representative data from the cited literature. Experimental conditions can vary, affecting the absolute values.

Experimental Protocols

The characterization of c-Myc G-quadruplex stabilizers involves a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay measures the thermal stability of the G-quadruplex in the presence and absence of a ligand. A singly labeled oligonucleotide with a fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other is used. In the folded G-quadruplex state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the fluorophore and quencher, leading to an increase in fluorescence.

Protocol:

-

Oligonucleotide Preparation: Synthesize the c-Myc G-quadruplex-forming sequence with a 5'-fluorophore and a 3'-quencher.

-

Annealing: Anneal the oligonucleotide (typically 0.2 µM) in a relevant buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Ligand Incubation: Incubate the annealed oligonucleotide with varying concentrations of the test compound for a defined period.

-

Melting Curve Analysis: Measure the fluorescence intensity as the temperature is increased from room temperature to 95°C in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.

-

Data Analysis: Plot the normalized fluorescence versus temperature. The melting temperature (T_m) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔT_m) is calculated by subtracting the T_m of the oligonucleotide alone from the T_m in the presence of the ligand.

Figure 2: Experimental workflow for the FRET melting assay.

Polymerase Chain Reaction (PCR) Stop Assay

This assay determines the ability of a ligand to stabilize the G-quadruplex and block the progression of Taq polymerase along a DNA template.

Protocol:

-

Template and Primer Design: Design a DNA template containing the c-Myc G-quadruplex forming sequence and a complementary reverse primer that anneals downstream.[10]

-

Reaction Mixture: Prepare a PCR reaction mixture containing the template, reverse primer, dNTPs, Taq polymerase, and PCR buffer.

-

Ligand Addition: Add varying concentrations of the test compound to the reaction mixtures.

-

PCR Amplification: Perform a limited number of PCR cycles.

-

Gel Electrophoresis: Analyze the PCR products on a denaturing polyacrylamide gel.

-

Data Analysis: The formation of a stable G-quadruplex will cause the polymerase to stall, resulting in a truncated product. The intensity of the full-length product will decrease with increasing concentrations of an effective G-quadruplex stabilizer.

Figure 3: Workflow for the PCR stop assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to the G-quadruplex.

Protocol:

-

Immobilization: Immobilize a biotinylated c-Myc G-quadruplex oligonucleotide onto a streptavidin-coated sensor chip.

-

Ligand Injection: Inject different concentrations of the test compound over the sensor surface.

-

Association and Dissociation: Monitor the change in the refractive index at the sensor surface, which corresponds to the binding (association) of the ligand to the G-quadruplex and its subsequent release (dissociation).

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to the G-quadruplex, providing a complete thermodynamic profile of the interaction.[16][17]

Protocol:

-

Sample Preparation: Prepare a solution of the c-Myc G-quadruplex oligonucleotide in the sample cell and a solution of the test compound in the injection syringe, both in the same buffer.

-

Titration: Inject small aliquots of the ligand solution into the sample cell containing the G-quadruplex solution.

-

Heat Measurement: Measure the heat released or absorbed during each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to G-quadruplex. Fit the resulting isotherm to a binding model to determine the binding stoichiometry (n), binding constant (K_a), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Cellular Assays

To assess the biological activity of c-Myc G-quadruplex stabilizers, a series of cell-based assays are employed.

-

Luciferase Reporter Assay: A reporter construct containing the c-Myc promoter upstream of a luciferase gene is used to quantify the effect of the compounds on c-Myc transcriptional activity.[18]

-

Quantitative PCR (qPCR): Measures the levels of c-Myc mRNA in treated and untreated cancer cells to directly assess the impact on gene expression.

-

Western Blotting: Determines the levels of c-Myc protein to confirm that transcriptional repression leads to a decrease in the oncoprotein.

-

Cell Viability and Apoptosis Assays (e.g., MTT, Annexin V): Evaluate the cytotoxic and pro-apoptotic effects of the compounds on cancer cell lines.

Conclusion and Future Perspectives

The stabilization of the c-Myc G-quadruplex presents a compelling and validated strategy for the targeted therapy of a wide range of cancers. The unique secondary structure of the G-quadruplex offers a basis for the design of selective small molecule inhibitors. While significant progress has been made in identifying potent c-Myc G-quadruplex stabilizers, challenges remain in achieving high selectivity over other G-quadruplexes in the genome and in optimizing the pharmacokinetic properties of these compounds for clinical translation. Future research will likely focus on the development of novel chemical scaffolds with improved selectivity and the use of advanced drug delivery systems to enhance tumor targeting and therapeutic efficacy.

References

- 1. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Available Technologies - NCI [techtransfer.cancer.gov]

- 3. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. jeanfrancois.riou.free.fr [jeanfrancois.riou.free.fr]

- 11. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rational design of small-molecules to recognize G-quadruplexes of c-MYC promoter and telomere and the evaluation of their in vivo antitumor activity against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes | MDPI [mdpi.com]

- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]

Structural Basis of c-Myc Inhibitor CX-5461 Binding to G-Quadruplex DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of folding into a non-canonical DNA secondary structure known as a G-quadruplex (G4). This G4 structure acts as a transcriptional silencer. Small molecules that can bind to and stabilize this G4 structure are of significant interest as potential cancer therapeutics, as they can effectively downregulate c-Myc expression. CX-5461 (Pidnarulex), a potent c-Myc inhibitor, has been shown to exert its anticancer effects in part through the stabilization of the c-Myc promoter G4 DNA. This technical guide provides an in-depth overview of the structural basis of CX-5461's interaction with c-Myc G4 DNA, including quantitative binding data, detailed experimental methodologies, and a visualization of the underlying molecular mechanisms.

Quantitative Data on CX-5461 and G4 DNA Interaction

The interaction between CX-5461 and G4 DNA has been characterized using various biophysical techniques. The following tables summarize the key quantitative data from FRET-melting assays and molecular dynamics simulations, providing insights into the stability and thermodynamics of the binding.

| G4 DNA Sequence | Technique | ΔTm (°C) | Reference |

| c-Myc | FRET-melting assay | ~25 | [1][2] |

| c-KIT1 | FRET-melting assay | ~27 | [1][2] |

| Human Telomeric | FRET-melting assay | ~30 | [1][2] |

| Duplex DNA | FRET-melting assay | ~10 | [1][2] |

Table 1: Stabilization of G4 DNA by CX-5461 as measured by the increase in melting temperature (ΔTm). A higher ΔTm value indicates greater stabilization of the DNA structure by the ligand.

| G4 DNA Complex | Technique | Binding Energy (kcal/mol) | Reference |

| CX-5461 - c-Myc G4 | Molecular Dynamics (MM/PBSA) | -22.0 | [1][3] |

| CX-5461 - c-KIT1 G4 | Molecular Dynamics (MM/PBSA) | -23.9 | [1][3] |

| CX-5461 - Human Telomeric G4 | Molecular Dynamics (MM/PBSA) | -28.6 | [1][3] |

| CX-5461 - Duplex DNA | Molecular Dynamics (MM/PBSA) | -15.0 | [1][3] |

Table 2: Calculated binding energies of CX-5461 to various DNA structures. More negative values indicate a more favorable binding interaction.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the interaction between CX-5461 and c-Myc G4 DNA. These protocols are based on methodologies reported in the literature.[4][5][6]

FRET-Melting Assay

This assay measures the thermal stability of fluorescently labeled G4 DNA in the presence and absence of a ligand.

1. Oligonucleotide Preparation:

-

The c-Myc G4-forming sequence is synthesized with a fluorescent donor (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.

-

The lyophilized oligonucleotide is resuspended in a buffer such as 10 mM lithium cacodylate, pH 7.2.

2. Annealing:

-

The oligonucleotide solution (typically 0.2 µM) is prepared in the presence of a cation that supports G4 formation (e.g., 10 mM KCl).

-

The solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G4 folding.

3. Ligand Incubation:

-

CX-5461 is dissolved in DMSO to create a stock solution.

-

The ligand is added to the annealed G4 DNA solution at various concentrations (e.g., 0.5 to 10 µM). A control sample with DMSO alone is also prepared.

4. Thermal Denaturation:

-

The fluorescence of the samples is monitored using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.

-

The temperature is increased from 25°C to 95°C at a rate of 0.5°C/min.

-

The fluorescence is recorded at each temperature increment.

5. Data Analysis:

-

The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence versus temperature. The peak of this plot corresponds to the Tm.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G4 DNA alone from the Tm in the presence of CX-5461.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the conformation of the G4 DNA and observe any changes upon ligand binding.

1. Sample Preparation:

-

A solution of the c-Myc G4 oligonucleotide (e.g., 5 µM) is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

The DNA is annealed as described for the FRET-melting assay.

-

A stock solution of CX-5461 is prepared in an appropriate solvent (e.g., DMSO).

2. Spectral Acquisition:

-

CD spectra are recorded on a spectropolarimeter at room temperature.

-

Spectra are typically scanned from 320 nm to 220 nm in a 1 cm path-length cuvette.

-

A baseline spectrum of the buffer alone is recorded and subtracted from the sample spectra.

3. Titration Experiment:

-

Aliquots of the CX-5461 stock solution are added to the G4 DNA solution to achieve a range of ligand-to-DNA molar ratios.

-

A CD spectrum is recorded after each addition and equilibration.

4. Data Analysis:

-

Changes in the CD signal, particularly around 264 nm (characteristic of parallel G4 structures), indicate an interaction between CX-5461 and the G4 DNA.

-

The data can be used to determine the binding stoichiometry and affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the G4 DNA and its complex with CX-5461.

1. Sample Preparation:

-

The c-Myc G4 oligonucleotide is synthesized, often with 15N or 13C isotopic labeling for more detailed structural studies.

-

The DNA is dissolved in a buffered solution (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0) to a final concentration of 0.1-1.0 mM.

-

The sample is annealed to form the G4 structure.

2. NMR Titration:

-

A 1D 1H NMR spectrum of the G4 DNA is acquired to observe the imino protons, which are characteristic of G-tetrad formation.

-

A concentrated stock solution of CX-5461 is prepared and added stepwise to the NMR sample.

-

1D 1H NMR spectra are recorded after each addition.

3. Structural Analysis:

-

Chemical shift perturbations of the imino protons upon addition of CX-5461 indicate the binding site of the ligand on the G4 structure.

-

For a detailed structural determination, 2D NMR experiments (e.g., NOESY, HSQC) are performed on a sample containing a stoichiometric amount of the ligand and the G4 DNA.

-

The distance and dihedral angle restraints derived from the NMR data are used to calculate a 3D structure of the complex.

Signaling Pathways and Mechanisms

The stabilization of the c-Myc promoter G4 by CX-5461 leads to the repression of c-Myc transcription. This process involves the interplay of several proteins that either promote G4 formation (and thus repression) or G4 unfolding (and thus activation).

Figure 1: Regulation of c-Myc Transcription by G4 DNA. This diagram illustrates the dynamic equilibrium between the transcriptionally active duplex DNA and the silenced G4 DNA structure in the c-Myc promoter. CX-5461 and the protein Nucleolin stabilize the G4 conformation, leading to transcriptional repression. Conversely, the helicase NM23-H2 promotes the unfolding of the G4 structure, favoring transcription.

Experimental Workflow

The determination of the structural basis for CX-5461's activity follows a logical progression of experiments, from initial screening to high-resolution structural studies.

Figure 2: Experimental Workflow. This flowchart outlines the typical experimental pipeline for characterizing a G4-binding ligand like CX-5461, starting from initial biophysical characterization to in vivo validation.

Conclusion

The c-Myc inhibitor CX-5461 represents a promising therapeutic agent that targets a unique DNA secondary structure to modulate gene expression. Its ability to selectively stabilize the G-quadruplex in the c-Myc promoter provides a clear mechanism for its anticancer activity. The combination of biophysical techniques such as FRET, CD, and NMR, complemented by computational approaches like molecular dynamics, has been instrumental in elucidating the structural basis of this interaction. This comprehensive understanding is crucial for the rational design of next-generation G4-stabilizing molecules with improved efficacy and selectivity for the treatment of c-Myc-driven cancers.

References

- 1. ERIC - EJ1159583 - Circular Dichroism of G-Quadruplex: A Laboratory Experiment for the Study of Topology and Ligand Binding, Journal of Chemical Education, 2017-Nov [eric.ed.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Dynamics Study on the Binding of an Anticancer DNA G-Quadruplex Stabilizer, CX-5461, to Human Telomeric, c-KIT1, and c-Myc G-Quadruplexes and a DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of c-Myc Inhibitor 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of c-Myc inhibitor 13, also identified as compound A6. This inhibitor represents a class of molecules that target the c-Myc oncogene, a critical regulator of cellular proliferation and a key target in cancer therapy. The primary mechanism of action for inhibitor 13 is the stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, leading to the inhibition of its transcription.

Data Presentation

While specific quantitative in vitro characterization data for this compound (compound A6) is not publicly available in the form of IC50 or Ki values from biochemical and cellular assays, this section outlines the typical data generated for such an inhibitor. The following tables represent the expected data structure for a thorough in vitro characterization.

Table 1: Biochemical Assays

| Assay Type | Target | Endpoint | Inhibitor 13 (Compound A6) | Control Compound |

| FRET-based Melting Assay | c-Myc G-quadruplex DNA | ΔTm (°C) | Data not available | Data not available |

| Thioflavin T (ThT) Assay | c-Myc G-quadruplex DNA | Fluorescence Intensity | Data not available | Data not available |

| Surface Plasmon Resonance (SPR) | c-Myc G-quadruplex DNA | K D (μM) | Data not available | Data not available |

| Polymerase Stop Assay | c-Myc promoter template | IC50 (μM) | Data not available | Data not available |

Table 2: Cellular Assays

| Assay Type | Cell Line | Endpoint | Inhibitor 13 (Compound A6) | Control Compound |

| Cell Proliferation (e.g., MTT, CellTiter-Glo) | Cancer cell lines (e.g., HeLa, Burkitt's lymphoma) | IC50 (μM) | Data not available | Data not available |

| qRT-PCR | Cancer cell lines | c-Myc mRNA levels | Data not available | Data not available |

| Western Blot | Cancer cell lines | c-Myc protein levels | Data not available | Data not available |

| Luciferase Reporter Assay | Cells with c-Myc promoter-reporter construct | IC50 (μM) | Data not available | Data not available |

| Chromatin Immunoprecipitation (ChIP) | Cancer cell lines | RNA Pol II occupancy at c-Myc promoter | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the characterization of c-Myc G-quadruplex stabilizing inhibitors like inhibitor 13.

FRET-based G-quadruplex Melting Assay

Principle: This assay measures the thermal stability of the G-quadruplex DNA in the presence of a ligand. A dual-labeled oligonucleotide that forms a G-quadruplex is used, where a fluorophore and a quencher are at opposite ends. In the folded state, the fluorescence is quenched. Upon melting, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Protocol:

-

Synthesize a DNA oligonucleotide corresponding to the G-quadruplex forming region of the c-Myc promoter, labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.

-

Anneal the oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl) to form the G-quadruplex structure.

-

In a 96-well plate, incubate the pre-formed G-quadruplex with varying concentrations of this compound.

-

Use a real-time PCR machine to monitor the fluorescence intensity as the temperature is increased from room temperature to 95°C in increments of 1°C per minute.

-

The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence versus temperature. The change in melting temperature (ΔTm) in the presence of the inhibitor indicates its stabilizing effect.

Polymerase Stop Assay

Principle: This assay determines if a ligand-stabilized G-quadruplex can block the progression of a DNA polymerase.

Protocol:

-

Design a DNA template containing the c-Myc G-quadruplex forming sequence.

-

Anneal a radiolabeled or fluorescently labeled primer upstream of the G-quadruplex sequence.

-

In separate reactions, incubate the primer-template duplex with varying concentrations of this compound in a buffer containing potassium ions to facilitate G-quadruplex formation.

-

Initiate the polymerase extension reaction by adding a DNA polymerase (e.g., Taq polymerase) and dNTPs.

-

Allow the reaction to proceed for a defined period.

-

Terminate the reactions and analyze the products on a denaturing polyacrylamide gel.

-

The intensity of the band corresponding to the polymerase stopping at the G-quadruplex site is quantified. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the full-length product formation.

Cell Proliferation Assay (MTT)

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Seed cancer cells known to have high c-Myc expression (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression

Principle: This technique quantifies the amount of c-Myc messenger RNA (mRNA) in cells treated with the inhibitor.

Protocol:

-

Treat cells with this compound for a defined period.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in c-Myc mRNA expression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of c-Myc inhibitors.

Caption: c-Myc Signaling Pathway and Inhibition.

Navigating the Inhibition of a Master Oncogene: A Technical Guide to c-Myc Inhibitors 13 and 10058-F4

For Researchers, Scientists, and Drug Development Professionals

The c-Myc oncogene, a pivotal regulator of cellular proliferation, differentiation, and apoptosis, is implicated in the pathogenesis of a vast array of human cancers. Its role as a master transcriptional amplifier has made it a highly sought-after, yet challenging, therapeutic target. This technical guide provides an in-depth analysis of two distinct small molecule inhibitors of c-Myc: the G-quadruplex stabilizer, c-Myc inhibitor 13, and the well-characterized c-Myc-Max dimerization inhibitor, 10058-F4. This document will delineate their disparate mechanisms of action, summarize available quantitative data, detail experimental protocols for their evaluation, and visualize their impact on oncogenic signaling pathways.

Distinguishing Between Two Key c-Myc Inhibitors

It is crucial to differentiate between this compound and 10058-F4, as they target c-Myc through fundamentally different mechanisms.

-

This compound (Compound A6): This molecule acts as a transcriptional inhibitor by selectively binding to and stabilizing G-quadruplex structures in the promoter region of the c-Myc gene.[1][2][3][4] This stabilization impedes transcriptional machinery, thereby reducing the expression of c-Myc mRNA and protein.[1][2][3][4]

-

10058-F4: This well-studied inhibitor functions by preventing the crucial protein-protein interaction between c-Myc and its obligate binding partner, Max.[5][6][7] The c-Myc/Max heterodimer is essential for binding to E-box DNA sequences and activating the transcription of target genes.[7] By disrupting this dimerization, 10058-F4 effectively abrogates the transcriptional activity of c-Myc.[5][6][7]

Due to a greater wealth of publicly available data for 10058-F4, this guide will focus predominantly on its properties and effects, while providing a concise summary of the current understanding of this compound.

This compound (Compound A6): A Transcriptional Approach

This compound represents a targeted strategy to downregulate c-Myc expression at the genetic level.

Mechanism of Action

The promoter region of the c-Myc gene contains guanine-rich sequences that can fold into non-canonical DNA structures known as G-quadruplexes (G4).[8] The formation of these structures can act as a transcriptional repressor.[8] this compound selectively binds to and stabilizes these G4 structures, thereby inhibiting G4-associated c-Myc transcription.[1][2][3][4] One study suggests that its mechanism may also involve binding to ribosomal DNA G4s, which leads to a redistribution of nucleolin and subsequent inhibition of c-Myc transcription.[9]

Quantitative Data

Detailed quantitative data, such as IC50 values across a broad range of cancer cell lines, for this compound are not as extensively documented in publicly accessible literature as those for 10058-F4.

Experimental Protocols

-

G-Quadruplex Stability Assays: Techniques such as circular dichroism (CD) spectroscopy and fluorescence resonance energy transfer (FRET) melting assays could be employed to quantify the stabilizing effect of the inhibitor on c-Myc G-quadruplex DNA.

-

Reporter Gene Assays: A luciferase reporter assay with a construct containing the c-Myc promoter region could be used to measure the inhibitor's effect on transcriptional activity.

-

Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting would be essential to determine the downstream effect of the inhibitor on c-Myc mRNA and protein levels, respectively.

Signaling Pathway

The primary signaling pathway affected by this compound is the direct transcriptional regulation of the c-Myc gene itself.

Caption: Mechanism of this compound.

10058-F4: A Comprehensive Analysis of a c-Myc-Max Dimerization Inhibitor

10058-F4 is a cell-permeable small molecule that has been extensively used as a tool compound to study the biological consequences of c-Myc inhibition.[7][10]

Mechanism of Action

10058-F4 selectively binds to the c-Myc basic helix-loop-helix zipper (bHLHZip) domain, a region critical for its heterodimerization with Max.[7] This binding prevents the formation of the functional c-Myc-Max complex, thereby inhibiting its ability to bind to DNA and activate the transcription of a multitude of target genes involved in cell cycle progression, metabolism, and apoptosis.[5][7]

Quantitative Data: In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 10058-F4 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| REH | Acute Lymphoblastic Leukemia | 400 | Metabolic Activity | [5] |

| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | Metabolic Activity | [5] |

| Human Acute Myeloid Leukemia Cells | Acute Myeloid Leukemia | 100 | Cell Cycle Arrest, Apoptosis, Differentiation | [10] |

| Neuroblastoma Cells (N-Myc overexpressing) | Neuroblastoma | 50 | Cell Cycle Arrest, Apoptosis, Differentiation | [10] |

Experimental Protocols

This protocol is adapted from methodologies described for assessing the effect of 10058-F4 on the metabolic activity of leukemia cells.[5]

-

Cell Plating: Plate cells in 96-well plates at a density of 1 x 10^5 cells/mL for cell lines or 5 x 10^5 cells/mL for primary leukemic cells.

-

Treatment: Treat the cells in triplicate with various concentrations of 10058-F4 (e.g., 0, 30, 60, 90, 120, 150 µM).

-

Incubation: Incubate the plates at 37°C for a specified time period (e.g., 72 hours).

-

MTT Addition: At the desired time point, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubation with MTT: Incubate the plates at 37°C for 3 hours.

-

Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO lysis buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Data Analysis: Assess the number of viable cells by calculating the percentage of absorbance of treated cells relative to that of solvent-treated control cells.

This protocol is based on general procedures for detecting apoptosis induced by 10058-F4.

-

Cell Treatment: Treat cells with the desired concentrations of 10058-F4 for the specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

This protocol provides a general framework for evaluating the in vivo efficacy of 10058-F4 in a mouse xenograft model.[7]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., DU145 or PC-3 prostate cancer cells) into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer 10058-F4 or vehicle control to the mice via an appropriate route (e.g., intravenous injection). The dosage and frequency will need to be optimized.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting for apoptotic markers).

Signaling Pathways and Cellular Effects

10058-F4 instigates a cascade of downstream events following the inhibition of c-Myc-Max dimerization, ultimately leading to cell cycle arrest and apoptosis.

Caption: Signaling Cascade of 10058-F4.

The inhibition of c-Myc-Max leads to several key cellular outcomes:

-

Cell Cycle Arrest: 10058-F4 induces cell cycle arrest, primarily at the G0/G1 phase.[5][6] This is associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[5][6]

-

Induction of Apoptosis: The inhibitor promotes apoptosis through the mitochondrial pathway.[5][6] This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome C and the activation of caspases 3, 7, and 9.[5][6]

-

Myeloid Differentiation: In acute myeloid leukemia (AML) cells, 10058-F4 has been shown to induce myeloid differentiation.[5][6]

-

Downregulation of hTERT: Treatment with 10058-F4 can lead to the downregulation of human telomerase reverse transcriptase (hTERT) at the transcriptional level.[6]

-

Chemosensitization: 10058-F4 can enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like doxorubicin, 5-fluorouracil, and cisplatin.[6]

In Vivo Pharmacokinetics and Efficacy of 10058-F4

While 10058-F4 shows promise in vitro, its in vivo application has been challenging.

| Parameter | Value | Notes | Reference |

| Peak Plasma Concentration | ~300 µM | Observed at 5 minutes after a single IV dose. | [5][6] |

| Terminal Half-life | ~1 hour | [5][6] | |

| Tissue Distribution | Highest in fat, lung, liver, and kidney. | Peak tumor concentrations are significantly lower than peak plasma concentrations. | [5][6] |

| In Vivo Antitumor Activity | No significant inhibition of tumor growth. | Observed after IV treatment of mice with 20 or 30 mg/kg. | [5][6] |

The rapid metabolism and low tumor concentration of 10058-F4 have limited its efficacy in preclinical in vivo models.[10]

Conclusion

This compound and 10058-F4 represent two distinct and valuable tools for probing the function of the c-Myc oncogene. While this compound offers a novel transcriptional inhibition strategy by stabilizing G-quadruplexes, the wealth of available data for 10058-F4 provides a more comprehensive understanding of the cellular consequences of disrupting c-Myc-Max dimerization. The detailed information on 10058-F4, including its mechanism, quantitative effects, and established experimental protocols, makes it an invaluable resource for cancer researchers. However, the limited in vivo efficacy of 10058-F4 highlights the ongoing challenges in translating c-Myc inhibitors into clinical therapies. Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and exploring novel delivery strategies to effectively target c-Myc in a clinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. c-MYC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. c-Myc inhibitor 13_TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. baxinhibitor.com [baxinhibitor.com]

- 8. Available Technologies - NCI [techtransfer.cancer.gov]

- 9. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Identifying Novel c-Myc G-quadruplex Stabilizing Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and characterization of novel small molecules that stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene. Targeting this non-canonical DNA structure presents a promising therapeutic avenue for cancers characterized by c-Myc overexpression.

Introduction: The c-Myc G-Quadruplex as a Therapeutic Target

The c-Myc proto-oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis. Its overexpression is implicated in a wide range of human cancers. The promoter region of the c-Myc gene contains a nuclease-hypersensitive element (NHE III1) rich in guanine residues. This region can fold into a G-quadruplex (G4) structure, a four-stranded helical arrangement of guanine tetrads stabilized by Hoogsteen hydrogen bonds and a central cation.[1] Formation of the G-quadruplex structure acts as a transcriptional repressor, silencing c-Myc expression.[2] Small molecules that can bind to and stabilize this G-quadruplex conformation can therefore downregulate c-Myc transcription, offering a targeted approach to cancer therapy.[2][3]

The c-Myc Signaling Pathway and G-Quadruplex Intervention

The c-Myc protein is a transcription factor that forms a heterodimer with Max to bind to E-box sequences in the promoter regions of its target genes, thereby activating their transcription.[4] This signaling cascade promotes cell cycle progression and proliferation. The formation of a G-quadruplex in the c-Myc promoter physically obstructs the binding of transcription factors, thus inhibiting the initiation of transcription. Stabilizing this G4 structure with a small molecule ligand enhances this repressive effect.

Caption: c-Myc signaling pathway and the mechanism of G-quadruplex stabilization.

Experimental Workflow for Compound Identification

The discovery of novel c-Myc G-quadruplex stabilizing compounds typically follows a multi-step workflow, beginning with high-throughput screening and culminating in in vivo validation.

Caption: Experimental workflow for identifying c-Myc G4 stabilizing compounds.

Quantitative Data of Selected c-Myc G-Quadruplex Stabilizers

The following tables summarize the quantitative data for various classes of compounds that have been reported to stabilize the c-Myc G-quadruplex.

Table 1: Thermal Shift and Cytotoxicity Data

| Compound Class | Example Compound | ΔTm (°C) | IC50 (µM) | Cell Line |

| Indoloquinolines | Compound 7 | 17 | 3.1 | RAJI |

| Indoloquinolines | Compound 10 | 13-22 | 0.02-5.53 | A549 |

| Porphyrins | TMPyP4 | 17.2 | - | - |

| Carbazoles | Cz-1 | 15.8 | 3.2-3.4 | HeLa, HCT116 |

| Carbazole-Triazoles | Compound 31 | - | 2.1 | HCT116 |

| Imidazole-Purines | Compound 24 | 12.8 | - | Jurkat |

| Quinazolines | QPB-15e | >10 | - | - |

| Ruthenium Complexes | RuBr | - | - | KBM5-T315I |

| Estrone Derivatives | Est-3 | 11-13 | 5.0-5.2 | HeLa, HepG2 |

| Indolylmethyleneindanone | InEt2/InPr2 | up to 24 | ~2 (PCR stop) | - |

Note: ΔTm values can vary depending on the specific assay conditions. IC50 values are for cell proliferation unless otherwise noted.

Table 2: Binding Affinity Data

| Compound Class | Example Compound | KD (µM) | EC50 (µM, FID) |

| Carbazole-Triazoles | Compound 31 | 0.17 | - |

| Phenanthrolines | Compound 3 | - | 0.87 |

| Indolylmethyleneindanone | InEt2/InPr2 | 10-5 - 10-6 M-1 (Ka) | - |

Detailed Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay measures the thermal stability of the G-quadruplex in the presence of a potential ligand. An increase in the melting temperature (Tm) indicates stabilization.

-

Oligonucleotide: A single-stranded DNA sequence corresponding to the c-Myc promoter region (e.g., Pu27: 5'-TGAGGGTGGGTAGGGTGGGTAA-3') is labeled at the 5' end with a fluorophore (e.g., FAM) and at the 3' end with a quencher (e.g., TAMRA).[5]

-

Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl.[6]

-

Procedure:

-

Prepare a solution of the dual-labeled oligonucleotide (typically 0.2 µM) in the assay buffer.

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to facilitate G-quadruplex formation.

-

Add the test compound at various concentrations to the oligonucleotide solution.

-

Measure the fluorescence intensity as the temperature is increased from 25°C to 95°C in a real-time PCR machine.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded, resulting in a significant increase in fluorescence. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the compound.

-

PCR Stop Assay

This assay determines if a compound can stabilize the G-quadruplex structure sufficiently to block the progression of Taq polymerase during a PCR reaction.

-

Template: A single-stranded DNA template containing the c-Myc G-quadruplex forming sequence (e.g., Pu22myc). A mutated sequence that cannot form a G-quadruplex (e.g., Pu22mu) is used as a negative control.[7]

-

Buffer: Standard PCR buffer (e.g., 20 mM Tris-HCl, pH 9.5, 20 mM CsCl, 2.5 mM MgCl2, 5% DMSO) supplemented with KCl to promote G-quadruplex formation.[8]

-

Procedure:

-

Set up PCR reactions containing the template DNA, primers, dNTPs, Taq polymerase, and varying concentrations of the test compound.

-

Perform a standard PCR amplification protocol.

-

Analyze the PCR products by agarose gel electrophoresis.

-

A decrease in the amount of the full-length PCR product in the presence of the compound indicates that the stabilized G-quadruplex has arrested the polymerase. The IC50 is the concentration of the compound that reduces the amount of the full-length product by 50%.[9]

-

Dual-Luciferase Reporter Assay

This cell-based assay measures the effect of a compound on the transcriptional activity of the c-Myc promoter.

-

Plasmids:

-

A reporter plasmid containing the firefly luciferase gene under the control of the c-Myc promoter containing the NHE III1 region.

-

A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.[10]

-

-

Cell Line: A suitable human cancer cell line (e.g., HeLa, HCT116).

-

Procedure:

-

Co-transfect the cells with the firefly and Renilla luciferase plasmids.

-

After 24 hours, treat the cells with varying concentrations of the test compound.

-

After another 24-48 hours, lyse the cells and measure the activities of both firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.[10][11]

-

The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the compound indicates repression of c-Myc promoter activity.

-

Logical Relationships in Compound Identification

The successful identification of a c-Myc G-quadruplex stabilizing compound relies on a logical progression of experiments that confirm its mechanism of action.

Caption: Logical flow of evidence for a c-Myc G4 stabilizing compound.

Conclusion

The stabilization of the c-Myc promoter G-quadruplex is a validated and promising strategy for the development of targeted anticancer therapeutics. This guide has outlined the key methodologies and a systematic workflow for the identification and characterization of novel c-Myc G-quadruplex stabilizing compounds. A combination of biophysical, biochemical, and cell-based assays is crucial to validate the mechanism of action and to identify lead compounds with potent and selective activity for further preclinical and clinical development.

References

- 1. Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. Stabilization of the c-myc gene promoter quadruplex by specific ligands' inhibitors of telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.sg]

Methodological & Application

Application Notes and Protocols for c-Myc Inhibitor 13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers.[1] Direct inhibition of c-Myc has emerged as a promising therapeutic strategy. c-Myc inhibitor 13, also known as compound A6, is a small molecule inhibitor that targets c-Myc transcription.[2] Its mechanism of action involves the selective stabilization of the G-quadruplex (G4) structure in the promoter region of the c-Myc gene, leading to the suppression of its transcription.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity.

Mechanism of Action

This compound functions by binding to and stabilizing a G-quadruplex structure formed in a guanine-rich sequence within the nuclease hypersensitive element (NHE) III1 of the c-Myc promoter.[3][4] This stabilization acts as a transcriptional repressor, hindering the binding of transcription factors and RNA polymerase, thereby downregulating c-Myc expression at the mRNA and protein levels.[5][6] The subsequent decrease in c-Myc protein levels disrupts downstream signaling pathways, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[7][8]

Data Presentation

The following table summarizes the cytotoxic activity of various c-Myc G-quadruplex stabilizing inhibitors in different cancer cell lines. While specific IC50 values for this compound (A6) are not publicly available, this data provides a reference for the expected potency of this class of compounds.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Indoloquinoline derivative | Raji | Burkitt's Lymphoma | 4.7 | [3] |

| Indoloquinoline derivative | Various cancer cell lines | Various | 0.02 - 5.53 | [3] |

| Quinazoline derivative (Sysu-ID-01) | Human liver cancer cells | Liver Cancer | Not specified | [3] |

| Imidazole derivative | Various cancer cell lines | Various | ~1 | [3] |

| B13 | HT29 | Colorectal Cancer | 0.29 | [9] |

| B13 | HCT116 | Colorectal Cancer | 0.64 | [9] |

| IZTZ-1 | Melanoma cells | Melanoma | 2.2 | [10] |

| Cz-1 | HCT116 | Colorectal Cancer | 2.1 | [10] |

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Store the stock solution at -20°C or -80°C.

-

Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).

-

Cell Lines: This protocol is applicable to a wide range of cancer cell lines known to overexpress c-Myc. It is recommended to select cell lines with documented c-Myc dependency for initial experiments.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO

2. -

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with DMSO at the same concentration as the highest inhibitor concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Analysis of c-Myc Gene and Protein Expression

This protocol assesses the effect of this compound on the transcription and translation of the c-Myc gene.

A. Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Levels

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

Cell Lysis and RNA Extraction: Treat cells with this compound for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for c-Myc and the housekeeping gene.

-

Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in c-Myc mRNA expression in treated cells compared to untreated controls.

B. Western Blotting for c-Myc Protein Levels

Materials:

-

Treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Primary antibodies against c-Myc and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound for a desired duration (e.g., 24 or 48 hours). Lyse the cells in RIPA buffer and quantify the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against c-Myc overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the relative change in c-Myc protein levels.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specific time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Harvest the cells (including floating cells in the medium) and wash with cold PBS. Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the untreated controls.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for evaluating this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. c-MYC and HIF1α promoter G-quadruplexes dependent metabolic regulation mechanism of berberine in colon cancer - Wen - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 7. mdpi.com [mdpi.com]

- 8. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellular Delivery of c-Myc Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers.[1] Direct inhibition of c-Myc has been a long-sought therapeutic strategy. c-Myc inhibitor 13, also known as compound A6, is a small molecule that acts as a transcriptional inhibitor of c-Myc.[2] Its mechanism of action involves the selective stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc gene, which represses its transcription.[2][3] Effective cellular and intracellular delivery of this compound is paramount to achieving its therapeutic potential.

These application notes provide an overview of potential cellular delivery methods for this compound and detailed protocols for the formulation, delivery, and evaluation of this compound in a research setting. Given the limited publicly available data specifically for "this compound," the protocols and quantitative data presented are based on established methods for the delivery and analysis of other small molecule c-Myc G-quadruplex stabilizers.

c-Myc Signaling Pathway and Inhibition

The c-Myc protein is a transcription factor that forms a heterodimer with Max, binds to E-box sequences in the promoters of target genes, and recruits co-activators to drive the expression of genes involved in cell cycle progression, metabolism, and protein synthesis.[1] Stabilization of the G-quadruplex in the c-Myc promoter by inhibitors like compound 13 prevents the transcriptional machinery from accessing the DNA, thus downregulating c-Myc expression.

Caption: c-Myc signaling pathway and the mechanism of action of this compound.

Cellular Delivery Strategies

Due to the intracellular target of this compound (the nucleus), efficient delivery across the cell membrane is crucial. Standard passive diffusion may be limited depending on the physicochemical properties of the compound. Advanced delivery systems can enhance solubility, stability, and cellular uptake.

Nanoparticle-Based Delivery

Nanoparticles (NPs) can encapsulate hydrophobic small molecules like many G-quadruplex stabilizers, improving their aqueous solubility and enabling cellular uptake through endocytosis.[4] Both lipid-based and polymeric nanoparticles are suitable carriers.

Caption: Workflow for nanoparticle-mediated delivery of this compound.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[5] For a likely hydrophobic molecule like this compound, it would partition into the lipid bilayer. Surface modification of liposomes with targeting ligands (e.g., antibodies, peptides) can enhance delivery to specific cancer cells.

Quantitative Data Summary

The following tables summarize representative quantitative data for the cellular effects of small molecule c-Myc G-quadruplex stabilizers. This data is provided as a reference for expected outcomes when working with this compound.

Table 1: In Vitro Cytotoxicity of Representative c-Myc G-Quadruplex Stabilizers

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| QPB-15e | SMMC-7721 | MTT | 3.12 | [6] |

| IZTZ-1 | Melanoma | Proliferation | 2.2 | [7] |

| Compound 15 | Cancer cells | Viability | ~1 | [8] |

| Compound 21 | HL60 | MTT | 4 | [8] |

| Compound 36 | Cancer cells | Viability | 2-6 | [8] |

Table 2: c-Myc Expression Downregulation by Representative G-Quadruplex Stabilizers

| Compound | Cell Line | Time (h) | Concentration (µM) | c-Myc mRNA Reduction (%) | c-Myc Protein Reduction (%) | Reference |

| JQ1 | MM.1S | 8 | 0.5 | ~75 | Not specified | [9] |

| Compound 24 | Jurkat | 24 | 25 | 66 | Not specified | [8] |

| HCI-2509 | PC3 | 24 | 1 | Significant | Significant | [10] |

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (LNPs)

This protocol describes the preparation of LNPs using a nanoprecipitation method, suitable for encapsulating hydrophobic small molecules.[11]

Materials:

-

This compound

-

Lipid mixture (e.g., lecithin, cholesterol, DSPE-PEG2000 in a specific molar ratio)

-

Organic solvent (e.g., ethanol, acetone)

-

Aqueous phase (e.g., ultrapure water, PBS)

-

Magnetic stirrer

-

Vortex mixer

-

Rotary evaporator (optional)

-

Probe sonicator or bath sonicator

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Organic Phase: Dissolve this compound and the lipid mixture in the organic solvent. Vortex until a clear solution is obtained.

-

Nanoprecipitation: Heat the aqueous phase to a temperature above the melting point of the lipids. While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise.

-

Formation of Nanoparticles: The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid and encapsulation of the inhibitor, forming a nanoparticle suspension.

-

Solvent Removal: If a volatile organic solvent is used, it can be removed using a rotary evaporator under reduced pressure.

-

Sonication: To reduce the particle size and improve homogeneity, sonicate the nanoparticle suspension using a probe sonicator (e.g., 5 minutes, 40% amplitude, pulse on/off cycles) or a bath sonicator.

-

Sterilization: Sterilize the final LNP suspension by passing it through a 0.22 µm syringe filter.

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).

-

Zeta Potential: Use Laser Doppler Velocimetry.

-

Encapsulation Efficiency (EE%): Separate the free drug from the LNPs by ultracentrifugation. Measure the concentration of the free drug in the supernatant and the total drug amount. Calculate EE% as: ((Total Drug - Free Drug) / Total Drug) * 100.

-

Protocol 2: Cellular Delivery and Uptake of LNP-formulated this compound

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

LNP-formulated this compound

-

Free this compound (as control)

-

PBS

-

96-well or 6-well plates

-

Flow cytometer or fluorescence microscope (if a fluorescently labeled inhibitor or nanoparticle is used)

-

Lysis buffer

Procedure:

-

Cell Seeding: Seed cells in appropriate plates and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of LNP-formulated inhibitor or free inhibitor. Include an untreated control.

-

Incubation: Incubate the cells for a specified period (e.g., 4, 12, or 24 hours).

-

Uptake Analysis (Qualitative): If using fluorescently labeled components, wash the cells with PBS and visualize the cellular uptake using fluorescence microscopy.

-

Uptake Analysis (Quantitative):

-

Wash the cells thoroughly with cold PBS to remove extracellular inhibitor/LNPs.

-

Lyse the cells using a suitable lysis buffer.

-

Quantify the intracellular concentration of the inhibitor using a suitable analytical method such as HPLC or LC-MS/MS, if a standard curve is available.

-

Alternatively, for fluorescently labeled LNPs, quantify the fluorescence intensity per cell using flow cytometry.[12]

-

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol determines the cell viability after treatment with this compound.[13]

Materials:

-

Cells treated as in Protocol 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate reader

Procedure:

-

After the incubation period with the inhibitor, add 10 µL of MTT solution to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 4: Analysis of c-Myc mRNA Expression by Quantitative RT-PCR (qRT-PCR)

This protocol quantifies the downregulation of c-Myc gene expression.[10][14]

Materials:

-

Cells treated with this compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for c-Myc and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers for c-Myc and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Protocol 5: Analysis of c-Myc Protein Levels by Western Blot

This protocol assesses the reduction in c-Myc protein levels.[15][16]

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-c-Myc, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells and determine the protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary anti-c-Myc antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane with an antibody against a loading control (β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative reduction in c-Myc protein levels.

Conclusion

The successful cellular delivery of this compound is a critical step in harnessing its therapeutic potential. The use of nanoparticle and liposomal delivery systems offers promising strategies to overcome challenges such as poor solubility and cellular uptake. The provided protocols offer a framework for the formulation, delivery, and comprehensive evaluation of this compound in a preclinical research setting. Careful characterization of the delivery vehicle and rigorous assessment of the biological effects are essential for the development of this and other c-Myc targeting agents.

References

- 1. oncotarget.com [oncotarget.com]

- 2. biomol.com [biomol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of potent tripodal G-quadruplex DNA binders and their efficient delivery to cancer cells by aptamer functionalised liposomes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. azonano.com [azonano.com]

- 12. Rational design of small-molecules to recognize G-quadruplexes of c-MYC promoter and telomere and the evaluation of their in vivo antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Designing a PCR Stop Assay for G-Quadruplex Stabilizing Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in key genomic regions, including telomeres and oncogene promoters.[1][2] The formation and stabilization of G4s can modulate fundamental cellular processes such as DNA replication, transcription, and telomere maintenance.[1][2][3] Consequently, small molecules that can selectively bind to and stabilize G-quadruplexes are being actively investigated as potential therapeutic agents, particularly in oncology.[3][4]

The Polymerase Chain Reaction (PCR) stop assay is a robust and straightforward method to identify and characterize G-quadruplex stabilizing ligands.[4][5] The principle of this assay is based on the observation that a DNA polymerase is stalled when it encounters a stable G-quadruplex structure on a single-stranded DNA template, leading to a truncated product.[1][2] By stabilizing the G-quadruplex, a ligand enhances this polymerase arrest, resulting in a decrease in the full-length PCR product and an increase in the shorter, stopped product.[6][7] This application note provides detailed protocols for designing and performing a PCR stop assay to screen and evaluate G-quadruplex stabilizing ligands.

Principle of the PCR Stop Assay

The PCR stop assay relies on the ability of a G-quadruplex structure to impede the progression of DNA polymerase during DNA synthesis. In the presence of a G-quadruplex-forming sequence within a DNA template, the polymerase will pause or stop at the 3'-end of the G4 structure.[1][2] The addition of a G-quadruplex stabilizing ligand enhances the stability of the G4 structure, leading to a more pronounced and quantifiable polymerase stop.[4][7] The assay typically involves a forward primer containing the G-quadruplex forming sequence and a reverse primer that is complementary to a downstream region.[5] The amount of full-length PCR product is inversely proportional to the stabilizing effect of the ligand on the G-quadruplex.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow of the PCR stop assay and the underlying mechanism of action.

Caption: Workflow of the PCR stop assay.

Caption: Mechanism of G4 ligand-induced PCR stoppage.

Detailed Experimental Protocols

Materials and Reagents

-

Oligonucleotides:

-

Forward primer containing the G-quadruplex forming sequence (e.g., from a human telomere or an oncogene promoter like c-MYC).

-

Reverse primer.

-

Control template lacking the G-quadruplex sequence.

-

-

DNA Polymerase: Taq DNA polymerase is commonly used.[7]

-

Deoxynucleotide Triphosphates (dNTPs): Equimolar mix of dATP, dCTP, dGTP, and dTTP.

-

PCR Buffer: Standard Taq polymerase buffer (typically contains Tris-HCl, KCl, MgCl2).

-

G-quadruplex Stabilizing Ligands: Test compounds dissolved in an appropriate solvent (e.g., DMSO).

-

Cations: KCl or NaCl to promote G-quadruplex formation.[4]

-

Loading Dye: Formamide-based loading dye for denaturing gels.

-

Polyacrylamide Gel Electrophoresis (PAGE) materials: Acrylamide/bis-acrylamide solution, urea, ammonium persulfate (APS), tetramethylethylenediamine (TEMED), TBE buffer.

-

Visualization: SYBR Gold or other nucleic acid stain, or radiolabeling (e.g., γ-³²P-ATP) of the primer.

Protocol: PCR Stop Assay

-

Primer and Template Preparation:

-

Resuspend lyophilized primers and templates in nuclease-free water to a stock concentration of 100 µM.

-

Prepare working solutions of primers at 10 µM.

-

For assays using radiolabeled primers, label the 5' end of the reverse primer with γ-³²P-ATP using T4 polynucleotide kinase.

-

-

Reaction Setup:

-

Prepare a master mix containing all reaction components except the ligand. A typical 25 µL reaction mixture is as follows:

Component Final Concentration 5x PCR Buffer 1x dNTP mix 200 µM each Forward Primer (G4-containing) 0.2-1 µM Reverse Primer 0.2-1 µM Taq DNA Polymerase 1-2.5 units KCl 50-100 mM | Nuclease-free water | to 25 µL |

-

Aliquot the master mix into PCR tubes.

-

Add the G-quadruplex stabilizing ligand at various concentrations to the respective tubes. Include a no-ligand control and a solvent control (e.g., DMSO).

-

It is crucial to maintain an equal ratio of forward and reverse primers to avoid the generation of unexpected PCR products.[5][8]

-

-

PCR Cycling Conditions:

-

Perform PCR with the following cycling conditions (to be optimized for specific primers and templates):

Step Temperature Time Cycles Initial Denaturation 95°C 3-5 min 1 Denaturation 95°C 30 sec 25-35 Annealing 55-65°C 30 sec Extension 72°C 30-60 sec Final Extension 72°C 5-10 min 1 | Hold | 4°C | ∞ | |

-

-

Gel Electrophoresis:

-

Mix the PCR products with an equal volume of formamide loading dye.

-

Denature the samples by heating at 95°C for 5 minutes, followed by snap-cooling on ice.

-

Resolve the products on a 15-20% denaturing polyacrylamide gel containing 7M urea in 1x TBE buffer.

-

Run the gel at a constant power until the dye front reaches the bottom.

-

-

Visualization and Data Analysis:

-

Stain the gel with SYBR Gold for 10-15 minutes and visualize using a gel documentation system. If using radiolabeled primers, expose the gel to a phosphor screen and visualize using a phosphorimager.

-